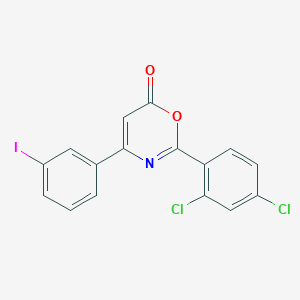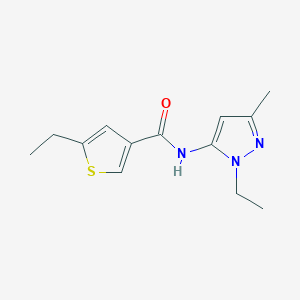
N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential use in scientific research. BQCA is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the brain and other parts of the nervous system. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation.
Mecanismo De Acción
N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a site on the receptor that is separate from the site where the neurotransmitter acetylcholine binds. When N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide binds to this site, it enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cognitive function, N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory effects and to protect against oxidative stress. N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to improve mitochondrial function, which is important for cellular energy production and overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is that it has a relatively short half-life, meaning that its effects are relatively short-lived. This can make it difficult to study the long-term effects of N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide on cognitive function and other physiological processes.
Direcciones Futuras
There are a number of future directions for research on N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential use of N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds that are more potent and longer-lasting than N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. Finally, there is interest in studying the effects of N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide on other physiological processes, such as inflammation and mitochondrial function.
Aplicaciones Científicas De Investigación
N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been used extensively in scientific research to study the α7 nicotinic acetylcholine receptor and its role in various physiological processes. One of the main applications of N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is in the study of learning and memory. Studies have shown that N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide can enhance cognitive function and improve memory retention in animal models. N-(5-bromo-8-quinolinyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been studied for its potential use in the treatment of inflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-24(22,23)20-9-3-4-11(10-20)16(21)19-14-7-6-13(17)12-5-2-8-18-15(12)14/h2,5-8,11H,3-4,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWKTAMGBECOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromoquinolin-8-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4652208.png)


![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4652238.png)


![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4652261.png)
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B4652282.png)
![4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4652298.png)
![N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4652306.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4652316.png)
